molecular formula C12H10O4 B5772781 2-oxo-2H-chromen-7-yl propionate

2-oxo-2H-chromen-7-yl propionate

Cat. No.: B5772781
M. Wt: 218.20 g/mol
InChI Key: PMGQHBCQYOMSIH-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl propionate is a synthetic coumarin ester derivative, a class of compounds recognized for their significant potential in agricultural and biochemical research. Recent studies have demonstrated that the esterification of the 7-hydroxy group on the coumarin core can yield compounds with potent fungicidal activity . Specifically, such derivatives have shown promising in vitro efficacy against a range of plant pathogens, including Alternaria solani , Botrytis cinerea , and Sclerotinia sclerotiorum , with some lead compounds exhibiting EC50 values in the low micrograms per milliliter range, comparable to known active structures . The coumarin scaffold is a privileged structure in medicinal and agricultural chemistry, and its derivatives are extensively investigated for their diverse biological activities, which may include anti-oxidant and anti-tumor properties . From a structural perspective, the core 2-oxo-2H-chromen system is typically planar, and substitutions at the 7-position allow for the modulation of physicochemical properties to optimize biological activity and solubility . Furthermore, structurally similar coumarin esters serve as key intermediates in synthesizing advanced molecular probes, such as fluorescent sensors for detecting biologically relevant molecules like hydrogen sulfide in physiological systems . This compound is presented exclusively for use in scientific research and development. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-11(13)15-9-5-3-8-4-6-12(14)16-10(8)7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGQHBCQYOMSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents at the 3- and 4-Positions
  • 2-Oxo-3-phenyl-2H-chromen-7-yl acetate : A phenyl group at position 3 increases molecular weight (280.28 g/mol) and introduces steric effects, while the acetate group at position 7 may reduce steric hindrance compared to propionate .
Ester Group Variations
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate : Replacing propionate with 4-chlorobenzoate enhances tumor-associated hCA IX selectivity (Ki = 21.8 nM) compared to intracellular hCA I, demonstrating the impact of aromatic acyl groups on enzyme inhibition .
Antimicrobial and Anticancer Profiles
  • 7-Oxime derivatives (e.g., compound 83) : Exhibit α-amylase/α-glucosidase inhibition (IC50 < 10 µM), highlighting the role of 7-position modifications in antidiabetic activity .
  • Coumarin-conjugated formimidate (compound 9) : Shows potent antibiofilm activity (MIC = 4 µg/mL), outperforming propionate derivatives in antimicrobial assays .
Enzyme Inhibition
  • 2-Oxo-3-phenylchromen-7-yl acetate : Demonstrates IC50 = 0.47 µM against MCF-7 breast cancer cells, suggesting phenyl substitution enhances cytotoxicity .
  • 4-Chlorobenzoate derivative (IV) : Selective inhibition of hCA IX (Ki = 21.8 nM) underscores the importance of aromatic acyl groups in targeting tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-oxo-2H-chromen-7-yl propionate derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution of 7-hydroxycoumarin derivatives with propionyl halides or activated esters. For example, ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is synthesized by reacting 7-hydroxy-4-phenylcoumarin with ethyl bromopropanoate in acetone under reflux with K₂CO₃ as a base . Optimization includes solvent choice (polar aprotic solvents improve yield), temperature control (reflux at 60–80°C), and purification via recrystallization or column chromatography.

Q. How do substituents (e.g., phenyl, halogen, methoxy) on the chromen core influence physicochemical properties and reactivity?

  • Data-Driven Analysis :

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, improving reactivity in nucleophilic substitutions .
  • Phenyl or methoxy groups increase lipophilicity, affecting solubility and bioavailability. For instance, 4-(4-methoxyphenyl) derivatives exhibit greater solubility in DMSO but reduced cytotoxicity compared to halogenated analogs .
  • Substitution at the 3-position (e.g., trifluoromethyl) stabilizes the chromen ring against oxidation .

Q. What spectroscopic techniques are essential for characterizing these compounds?

  • Protocols :

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., doublets for chromen ring protons) and DEPT for carbonyl identification .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., Acta Crystallographica studies confirm planar chromen cores) .
  • IR spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and chromen lactone bands (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the anti-inflammatory activity of this compound derivatives?

  • Experimental Design :

  • In vitro assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA). For example, analogs with propanoic acid moieties show IC₅₀ values <10 μM for COX-2 .
  • Molecular docking : Simulate interactions with COX-2’s hydrophobic pocket; methoxy groups enhance binding via van der Waals interactions .
  • In vivo models : Use carrageenan-induced paw edema in rodents to correlate structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported anticancer activity across studies?

  • Case Study :

  • Contradiction : Ethyl 2-[(2-oxo-4-phenylchromen-7-yl)oxy]propanoate shows potent activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) but lower efficacy in HT-29 colon cancer models (IC₅₀ >50 μM) .
  • Resolution :

Validate assay conditions (e.g., cell line-specific metabolic pathways).

Compare uptake efficiency via LC-MS quantification of intracellular drug concentration .

Explore pro-drug activation mechanisms (e.g., ester hydrolysis in specific tissues) .

Q. What advanced strategies mitigate oxidative degradation during storage and biological testing?

  • Stability Studies :

  • Accelerated degradation tests : Expose compounds to H₂O₂ or UV light; monitor degradation via HPLC. Chromen derivatives with electron-donating groups (e.g., methyl) show longer half-lives (t₁/₂ >72 hrs) .
  • Stabilization methods : Lyophilization with cyclodextrins or encapsulation in PLGA nanoparticles improves thermal stability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • QSAR models : Use Gaussian or Schrödinger software to correlate logP, polar surface area, and H-bond donors with cytotoxicity .
  • ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability for neuroactive derivatives .

Methodological Challenges and Solutions

Q. Why do certain derivatives exhibit low yields in esterification reactions, and how can this be addressed?

  • Troubleshooting :

  • Low reactivity : Use activating agents (e.g., DCC/DMAP) for sterically hindered hydroxyl groups on the chromen core .
  • Side reactions : Replace Br with I in propionyl halides to reduce elimination byproducts .

Q. What are the best practices for evaluating ecotoxicity in agricultural applications?

  • Guidelines :

  • Soil half-life studies : Use ¹⁴C-labeled compounds to track degradation in loam/clay soils .
  • Non-target organism assays : Test Daphnia magna and Eisenia fetida for LC₅₀ values, ensuring compliance with OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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